![molecular formula C36H28F12S3Sb2 B13828550 [4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate): is an organic antimony compound known for its unique properties and applications. It is a white or pale yellow solid, insoluble in water but soluble in organic solvents . This compound is often used as a catalyst in organic synthesis and has significant roles in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) typically involves the reaction of 4-diphenylthiophenol with hexafluoroantimonic acid . The reaction conditions can be adjusted based on experimental requirements, but generally, it involves mixing the reactants under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions: Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiophenols or other sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiophenols .
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is used as a catalyst in organic synthesis. It facilitates various reactions, including polymerization and cross-coupling reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential therapeutic uses .
Industry: Industrially, this compound is used in the production of advanced materials, including nanocomposites for solar cells . Its role as a catalyst in various chemical processes also makes it valuable in manufacturing .
Mécanisme D'action
The mechanism by which Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) exerts its effects involves its ability to act as a strong Lewis acid . This property allows it to facilitate various chemical reactions by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
- Diphenyl(4-phenylthio)phenylsulfonium hexafluoroantimonate
- Triarylsulfonium hexafluoroantimonate salts
Uniqueness: Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is unique due to its specific structure, which imparts distinct catalytic properties and solubility characteristics . Compared to similar compounds, it offers enhanced stability and reactivity under various conditions .
Propriétés
Formule moléculaire |
C36H28F12S3Sb2 |
|---|---|
Poids moléculaire |
1028.3 g/mol |
Nom IUPAC |
[3-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C36H28S3.12FH.2Sb/c1-5-15-31(16-6-1)38(32-17-7-2-8-18-32)35-26-24-29(25-27-35)37-30-14-13-23-36(28-30)39(33-19-9-3-10-20-33)34-21-11-4-12-22-34;;;;;;;;;;;;;;/h1-28H;12*1H;;/q+2;;;;;;;;;;;;;2*+5/p-12 |
Clé InChI |
OWMDSNDVGUSGGA-UHFFFAOYSA-B |
SMILES canonique |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC(=CC=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



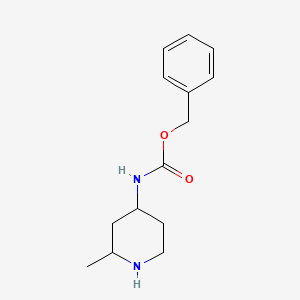
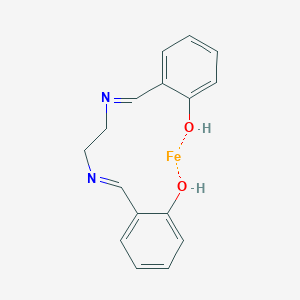
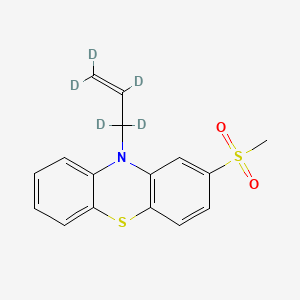
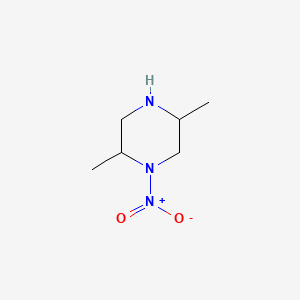
![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
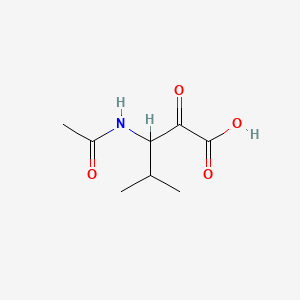
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)


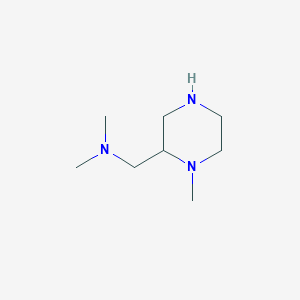
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)
